molecular formula C16H24O2 B8661973 4,6-Di-tert-butyl-2,3-dihydrobenzofuran-5-ol CAS No. 157360-00-4

4,6-Di-tert-butyl-2,3-dihydrobenzofuran-5-ol

Cat. No. B8661973
CAS RN: 157360-00-4
M. Wt: 248.36 g/mol
InChI Key: ZJQROHZHGAYXEJ-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl-2,3-dihydrobenzofuran-5-ol is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Di-tert-butyl-2,3-dihydrobenzofuran-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Di-tert-butyl-2,3-dihydrobenzofuran-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

157360-00-4

Product Name

4,6-Di-tert-butyl-2,3-dihydrobenzofuran-5-ol

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

4,6-ditert-butyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C16H24O2/c1-15(2,3)11-9-12-10(7-8-18-12)13(14(11)17)16(4,5)6/h9,17H,7-8H2,1-6H3

InChI Key

ZJQROHZHGAYXEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(CCO2)C(=C1O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,6-Di-tert-butyl-5-hydroxybenzofuran (6.0 g) was dissolved in acetic acid (50 ml). After addition of 10% Pd on carbon (5.0 g), the solution was stirred under a hydrogen atmosphere (4 atm.) for 15 min. After filtering off the Pd on carbon, the filtrate was concentrated under vacuum. The concentrate was purified by silica gel chromatography (10% ethyl acetate in n-hexane) to afford 4,6-di-tert-butyl-5-hydroxy-2,3-dihydrobenzofuran [4.4 g (yield, 73%)] as a colorless, fine-grained crystal.
Name
4,6-Di-tert-butyl-5-hydroxybenzofuran
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methanesulfonic acid (10 ml) was added dropwise, under ice cooling, to a solution consisting of 4-tert-butyl-5-hydroxy-2,3-dihydrobenzofuran [J. Org. Chem., 53, 4135 (1988); 2.84 g, 15 mmol], tert-butyl alcohol (10 g, 120 mmol) and chloroform (20 ml). After stirring at 0° C. for 15 min, the mixture was poured into ice water. The mixture was neutralized with an aqueous solution of 1N sodium hydroxide and subjected to extraction with ethyl acetate. The extracted layer was washed with a saturated aqueous solution of sodium hydrogen carbonate, dried over anhydrous magnesium sulfate and concentrated. The concentrate was purified by silica gel chromatography (n-hexane) to afford 4,6-di-tert-butyl-5-hydroxy-2,3-dihydrobenzofuran [210 mg (yield, 6%)].
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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